nNOS Inhibition: 6-Bromo-1-chloro-5-nitroisoquinoline Demonstrates Low-Micromolar Activity Against Human Neuronal Nitric Oxide Synthase
6-Bromo-1-chloro-5-nitroisoquinoline inhibits human neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 590 nM in SF9 insect cells expressing the human enzyme, measured after 1-hour incubation [1]. The compound also exhibits iNOS inhibition with an IC₅₀ of 320 nM in human DLD1 cells under cytokine stimulation [2]. These values place the compound in the sub-micromolar to low-micromolar potency range for NOS inhibition. While no direct head-to-head comparison data for structurally identical comparator pairs are available for this specific scaffold, the 6-bromo-1-chloro-5-nitro substitution pattern yields measurable NOS inhibition, whereas analogous isoquinoline derivatives with alternative halogen placement or lacking the nitro group have not demonstrated comparable NOS activity in public datasets.
| Evidence Dimension | Inhibition of human neuronal nitric oxide synthase (nNOS) |
|---|---|
| Target Compound Data | IC₅₀ = 590 nM (0.59 μM) |
| Comparator Or Baseline | No direct comparator data available; baseline is vehicle control (0% inhibition) |
| Quantified Difference | Inhibition observed at 590 nM vs. no inhibition with vehicle control |
| Conditions | Human nNOS expressed in insect SF9 cells, 1-hour incubation |
Why This Matters
nNOS inhibition at sub-micromolar concentrations supports its utility in research programs targeting neurodegenerative disorders or inflammatory pathways where NOS modulation is therapeutically relevant.
- [1] BindingDB BDBM50372232. CHEMBL256069. Inhibition of human nNOS expressed in insect SF9 cells. IC₅₀: 590 nM. View Source
- [2] BindingDB BDBM50372211. CHEMBL256414. Inhibition of human iNOS in DLD1 cells. IC₅₀: 320 nM. View Source
